molecular formula C12H10ClNS B2660080 3-[(4-Chlorophenyl)sulfanyl]aniline CAS No. 1184524-48-8

3-[(4-Chlorophenyl)sulfanyl]aniline

Cat. No.: B2660080
CAS No.: 1184524-48-8
M. Wt: 235.73
InChI Key: BPPXVZXOUSFCSI-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)sulfanyl]aniline is an organic compound with the molecular formula C12H10ClNS. It is a derivative of aniline, where the aniline ring is substituted with a 4-chlorophenylsulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)sulfanyl]aniline typically involves the reaction of 4-chlorothiophenol with aniline under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where 4-chlorothiophenol reacts with aniline in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)sulfanyl]aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, hydrochloric acid.

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).

Major Products Formed

Scientific Research Applications

3-[(4-Chlorophenyl)sulfanyl]aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)sulfanyl]aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Similar Compounds

    4-Chloroaniline: Similar structure but lacks the sulfanyl group.

    4-Chlorothiophenol: Contains the chlorophenylsulfanyl group but lacks the aniline moiety.

    3-[(4-Bromophenyl)sulfanyl]aniline: Similar structure with a bromine atom instead of chlorine.

Uniqueness

3-[(4-Chlorophenyl)sulfanyl]aniline is unique due to the presence of both the chlorophenyl and sulfanyl groups attached to the aniline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(4-chlorophenyl)sulfanylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNS/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h1-8H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPXVZXOUSFCSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SC2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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